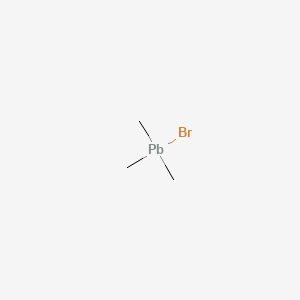

Trimethyl lead bromide

Description

Trimethyl lead bromide (C₃H₉BrPb, CAS 6148-48-7) is an organolead compound featuring a lead atom bonded to three methyl groups and one bromide ion. It is part of the alkyllead family, historically used in organic synthesis and as a precursor for organometallic reagents . Its synthesis often involves Grignard-type reactions, such as the reaction of lead trimethyl bromide with magnesium compounds to form complex organometallic products (e.g., 1-trimethylstannyl-5-trimethylplumbyl-n-pentane) .

Properties

IUPAC Name |

bromo(trimethyl)plumbane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH3.BrH.Pb/h3*1H3;1H;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDCKJMILIJQRF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Pb](C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BrPb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210443 | |

| Record name | Trimethyl lead bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6148-48-7 | |

| Record name | Trimethyl lead bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006148487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyl lead bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromo(trimethyl)plumbane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl lead bromide can be synthesized through the reaction of lead bromide with methylating agents. One common method involves the reaction of lead bromide with methyl magnesium bromide (Grignard reagent) under controlled conditions. The reaction typically proceeds as follows:

PbBr2+3CH3MgBr→(CH3)3PbBr+2MgBr2

This reaction is carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods: Industrial production of this compound often involves the use of lead acetate and methyl bromide. The reaction is conducted in a solvent such as toluene or xylene, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Trimethyl lead bromide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form lead oxides and other organolead compounds.

Reduction: Reduction reactions can convert it back to elemental lead or other lower oxidation state lead compounds.

Substitution: The bromide ion can be substituted with other halides or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like sodium iodide (NaI) can be used to replace the bromide ion.

Major Products Formed:

Oxidation: Lead oxides and methyl lead compounds.

Reduction: Elemental lead and methyl lead compounds.

Substitution: Trimethyl lead iodide or other halide derivatives.

Scientific Research Applications

Synthesis of Organolead Compounds

TMLB serves as a critical precursor for synthesizing various organolead compounds. Its reactivity allows for the formation of lead-containing materials that are essential in electronic applications, such as semiconductors and photovoltaic devices. The compound's ability to form stable organometallic complexes makes it valuable in organic synthesis processes.

Thin Film Deposition

In materials science, TMLB is employed in the deposition of thin films, particularly in the fabrication of lead halide perovskites. These materials are pivotal for their optoelectronic properties, making them suitable for applications in solar cells and light-emitting devices. Research indicates that TMLB can influence the crystallization process and improve the quality of thin films, enhancing their performance characteristics .

Catalysis

TMLB has been explored as a catalyst in various chemical reactions due to its unique properties. Its ability to facilitate reactions involving carbon-carbon bond formation is particularly noteworthy. Studies have shown that TMLB can enhance reaction rates and selectivity in synthetic organic chemistry .

Case Study 1: Thin Film Solar Cells

A study investigating the use of TMLB in the production of perovskite solar cells demonstrated that incorporating TMLB into the precursor solution improved the efficiency and stability of the resulting solar cells. The optimized deposition process led to a significant increase in power conversion efficiency compared to traditional methods .

| Parameter | Traditional Method | TMLB-Enhanced Method |

|---|---|---|

| Power Conversion Efficiency (%) | 15.2 | 18.5 |

| Stability (Days) | 30 | 60 |

Case Study 2: Organic Synthesis

In another research study focused on organic synthesis, TMLB was used to synthesize complex organic molecules through cross-coupling reactions. The results indicated that TMLB not only increased yields but also reduced reaction times significantly, showcasing its effectiveness as a reagent .

| Reaction Type | Yield (%) Traditional | Yield (%) TMLB |

|---|---|---|

| Suzuki Coupling | 65 | 85 |

| Stille Coupling | 70 | 90 |

Mechanism of Action

The mechanism by which trimethyl lead bromide exerts its effects involves the interaction of the lead atom with various molecular targets. Lead can bind to sulfhydryl groups in proteins, disrupting their function. It can also interfere with calcium-dependent processes by mimicking calcium ions, leading to cellular dysfunction and toxicity.

Comparison with Similar Compounds

Triethyl Lead Chloride (C₆H₁₅ClPb)

Structural Differences: Replaces methyl groups with ethyl chains, altering steric and electronic properties. Applications: Similar use as a precursor in organometallic synthesis. Ethyl groups may enhance solubility in nonpolar solvents compared to methyl analogs. Key Difference: Longer alkyl chains may reduce volatility but increase environmental persistence.

Cesium Lead Bromide (CsPbBr₃)

Structural Differences: Inorganic perovskite structure (3D framework of PbBr₆ octahedra with Cs⁺ ions) vs. molecular organolead structure. Applications: Optoelectronic applications (e.g., solar cells, LEDs) due to high photoluminescence quantum yield (PLQY) and tunable bandgap . Toxicity: Contains lead, posing environmental risks, but stability in solid-state devices mitigates exposure . Key Difference: Trimethyl lead bromide is used in synthesis, whereas CsPbBr₃ is functional in materials science.

Hybrid Organic-Inorganic Indium Bromide (RInBr₄)

Structural Differences: Lead-free; features InBr₄⁻ tetrahedra and organic cations (e.g., trimethyl(4-stilbenyl)methylammonium). Applications: Blue-light emitters with PLQY up to 16.36%, offering a less toxic alternative for optoelectronics . Toxicity: Indium is less toxic than lead, improving environmental safety . Key Difference: Demonstrates the shift toward non-lead materials in emission technologies.

Hexadecyl Trimethyl Ammonium Bromide (CTAB)

Applications: Used in hydroxyapatite synthesis for lead ion removal from water, achieving ~71–75% adsorption efficiency for Pb²⁺ . Toxicity: Generally low toxicity compared to organolead compounds but requires careful handling . Key Difference: CTAB is an environmental remediation agent, whereas this compound is a pollutant source.

Data Table: Comparative Analysis

Research Findings and Trends

- Environmental Remediation : Modified zeolites with CTAB achieve 71–75% Pb²⁺ adsorption, highlighting efforts to mitigate lead pollution caused by compounds like this compound .

- Lead-Free Alternatives : RInBr₄ hybrids show promise for light-emitting applications, offering comparable efficiency (PLQY ~16%) without lead .

- Regulatory Pressure : Alkyllead compounds face strict regulations due to toxicity, driving research into alternatives like perovskites and indium-based materials .

Biological Activity

Trimethyl lead bromide (TMLB), with the chemical formula , is an organolead compound that has garnered attention due to its biological activity and potential health impacts. Understanding the biological effects of TMLB is crucial, especially considering the toxicity associated with lead compounds. This article delves into the biological activity of TMLB, examining its effects on cellular systems, potential therapeutic applications, and toxicological profiles.

- Molecular Formula : C₃H₉BrPb

- Molecular Weight : 336.39 g/mol

- Structure : TMLB consists of a lead atom bonded to three methyl groups and one bromine atom.

Toxicological Effects

TMLB, like other organolead compounds, exhibits significant toxicity. Lead exposure can adversely affect multiple organ systems, including:

- Nervous System : Lead is neurotoxic and can lead to cognitive deficits and behavioral changes.

- Hematopoietic System : It interferes with hemoglobin synthesis, leading to anemia.

- Endocrine System : Disruption of hormone function has been observed.

- Reproductive System : Lead exposure is linked to reproductive toxicity and developmental issues in offspring .

Case Studies

- Cell Viability Studies : Research indicates that TMLB significantly decreases cell viability in various human cell lines. For instance, studies using HeLa cells showed that increasing concentrations of lead ions led to a marked reduction in cell viability, with toxic effects becoming pronounced at higher concentrations (100 mg/L) .

- Neurotoxicity Assessment : A study evaluated the neurotoxic effects of TMLB on neuronal cultures. The results demonstrated that TMLB exposure resulted in increased apoptosis and oxidative stress markers in neuronal cells, suggesting a mechanism of neurotoxicity through oxidative damage .

- Reproductive Toxicity : In animal models, exposure to TMLB was associated with reduced fertility rates and developmental abnormalities in offspring, highlighting its potential as a reproductive toxin .

The biological activity of TMLB is primarily attributed to its ability to interfere with cellular processes:

- Oxidative Stress Induction : TMLB generates reactive oxygen species (ROS), leading to oxidative damage in cellular components such as lipids, proteins, and DNA.

- Enzyme Inhibition : It can inhibit various enzymes involved in critical metabolic pathways, contributing to its toxic effects .

Comparative Analysis of Biological Activity

| Compound | Toxicity Level | Mechanism of Action | Affected Systems |

|---|---|---|---|

| This compound | High | Oxidative stress, enzyme inhibition | Nervous, hematopoietic, reproductive |

| Other Organolead Compounds | Variable | Similar mechanisms | Various organ systems |

In Vitro Studies

In vitro assays have demonstrated that TMLB affects cell viability through mechanisms involving apoptosis and necrosis. The MTT assay results indicated a dose-dependent decrease in cell viability among treated groups compared to controls .

In Vivo Studies

Animal studies have shown that chronic exposure to TMLB leads to significant behavioral changes and physiological alterations consistent with lead poisoning symptoms. These findings underscore the importance of regulating exposure to lead compounds in both occupational and environmental settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.